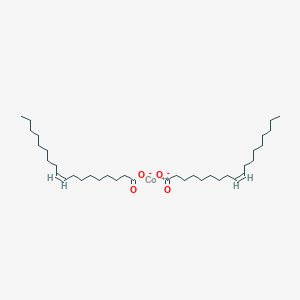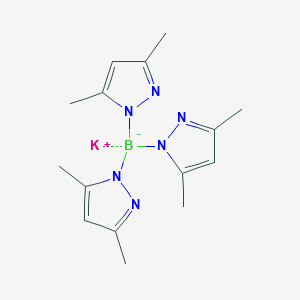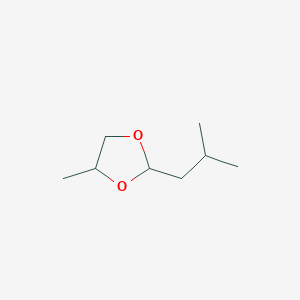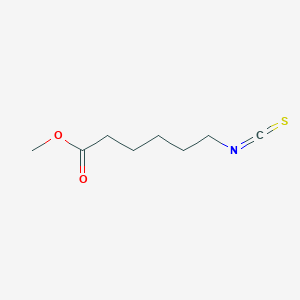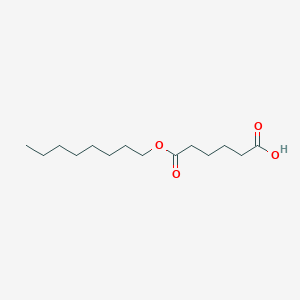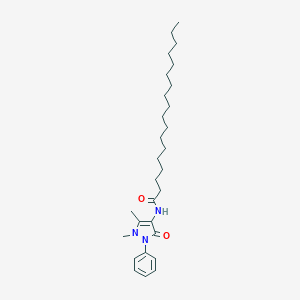
Dipotassium hexafluorostannate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium hexafluorostannate(2-) is an inorganic compound with the chemical formula K2SnF6. It is a white crystalline solid that is soluble in water and has a wide range of applications in scientific research. This compound is commonly used as a source of fluoride ions and tin ions in various chemical reactions.
Mecanismo De Acción
The mechanism of action of dipotassium hexafluorostannate(2-) is not well understood. However, it is believed that the compound releases fluoride ions and tin ions when dissolved in water. These ions can then interact with other molecules and ions in the solution, leading to various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Dipotassium hexafluorostannate(2-) has no known biochemical or physiological effects on humans or animals. However, fluoride ions can be toxic at high concentrations and can cause dental fluorosis and skeletal fluorosis. Therefore, it is important to handle this compound with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipotassium hexafluorostannate(2-) is a useful compound for various lab experiments due to its ability to release fluoride ions and tin ions. It is also relatively easy to synthesize and purify. However, the compound can be difficult to handle due to its toxicity and reactivity with other chemicals.
Direcciones Futuras
There are several future directions for research on dipotassium hexafluorostannate(2-). One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of this compound in the synthesis of new fluoride compounds with unique properties and applications. Additionally, further research is needed to understand the mechanism of action of dipotassium hexafluorostannate(2-) and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of dipotassium hexafluorostannate(2-) can be achieved by reacting potassium fluoride (KF) with tin(II) fluoride (SnF2) in an aqueous solution. The reaction can be represented as follows:
SnF2 + 2KF → K2SnF6
The reaction is exothermic and occurs at room temperature. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Dipotassium hexafluorostannate(2-) has a wide range of applications in scientific research. It is commonly used as a source of fluoride ions and tin ions in various chemical reactions. It is also used as a precursor for the synthesis of other fluoride compounds.
Propiedades
Número CAS |
16893-93-9 |
|---|---|
Nombre del producto |
Dipotassium hexafluorostannate(2-) |
Fórmula molecular |
F6K2Sn |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
dipotassium;tin(4+);hexafluoride |
InChI |
InChI=1S/6FH.2K.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clave InChI |
GLZWPQHSSWGQOA-UHFFFAOYSA-H |
SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4] |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4] |
Otros números CAS |
16893-93-9 |
Sinónimos |
dipotassium hexafluorostannate(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)

